Chloromethyl 2-chloroacetate

概要

説明

Chloromethyl 2-chloroacetate is an organic compound with the molecular formula C₃H₄Cl₂O₂. It is a colorless liquid with a pungent odor and is primarily used in organic synthesis. This compound is known for its reactivity due to the presence of both chloromethyl and chloroacetate functional groups, making it a valuable intermediate in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: Chloromethyl 2-chloroacetate can be synthesized through the reaction of chloroacetyl chloride with methanol in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of methyl acetate. This process involves the use of chlorine gas and a catalyst, such as iron(III) chloride, under controlled conditions to achieve the desired product with minimal impurities .

化学反応の分析

Hydrolysis

CMCA can undergo hydrolysis in aqueous conditions, leading to the formation of chloroacetic acid and chloromethanol.

The rate of this reaction can be influenced by factors such as concentration and acidity. Studies indicate that the hydrolysis of CMCA can occur simultaneously with methanolysis in aqueous methanol solutions . The mechanistic interpretation suggests that acid-catalyzed reactions take place through AAC2 and A–BAC3 mechanisms .

Reactions with Nucleophiles

CMCA can interact with various nucleophiles, resulting in the formation of diverse products. The kinetics of these interactions can vary based on environmental conditions like solvent polarity and temperature.

Esterification

Methyl chloroacetate, a compound structurally similar to CMCA, can be synthesized through the esterification of chloroacetic acid with methanol . The reaction typically occurs at elevated temperatures (105-110 °C) with continuous removal of the methyl chloroacetate-water-methanol azeotrope .

Reaction Mechanism Studies

Due to its well-defined structure and reactive functional groups, CMCA can be used as a model compound to study reaction mechanisms in organic chemistry.

Interactions in Atmospheric Chemistry

Research indicates that chloroacetic acid, a product related to CMCA, can be formed in the atmosphere through photochemical processes involving volatile organic compounds (VOCs) . While ethene was initially proposed as a primary precursor, updated models suggest that other alkenes, such as isoprene, also contribute to chloroacetic acid formation .

Reactivity Comparison with Similar Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Methyl Chloroacetate | C3H5ClO2 | A simpler ester used extensively in organic synthesis |

| Chloroacetate | C2H3ClO2 | A derivative of chloroacetic acid; less reactive than chloromethyl 2-chloroacetate |

| Ethyl Chloroacetate | C4H7ClO2 | Similar reactivity; used in similar synthetic applications but with an ethyl group instead |

CMCA is unique because of its dual functionality from the chloromethyl and chloroacetate groups, allowing for reactivity not seen in simpler analogs.

科学的研究の応用

Chloromethyl 2-chloroacetate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of chloromethyl 2-chloroacetate involves its reactivity with nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various nucleophilic sites in molecules, leading to the formation of new compounds. The ester group can also undergo hydrolysis, releasing chloroacetic acid, which can further participate in chemical reactions .

類似化合物との比較

Ethyl chloroacetate: Similar in structure but with an ethyl group instead of a chloromethyl group.

Methyl chloroacetate: Similar but with a methyl group instead of a chloromethyl group.

Chloroacetic acid: Lacks the ester group but shares the chloroacetate moiety.

Uniqueness: Chloromethyl 2-chloroacetate is unique due to the presence of both chloromethyl and chloroacetate functional groups, which confer high reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate for producing a wide range of compounds .

生物活性

Chloromethyl 2-chloroacetate (C4H6Cl2O2) is an organic compound that features both a chloromethyl group and a chloroacetate moiety. This compound is recognized for its significant role in organic synthesis, particularly as an intermediate in the production of more complex molecules. Its reactivity stems from the presence of both electrophilic and nucleophilic sites, making it a valuable compound in various chemical applications.

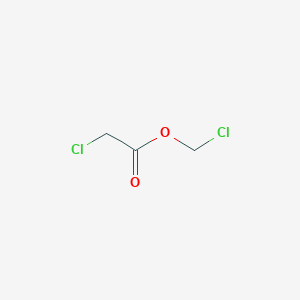

This compound is a colorless liquid with a pungent odor. Its structure can be represented as follows:

Synthesis

Several methods exist for synthesizing this compound, including:

- Direct Chlorination : Chlorination of methyl chloroacetate under controlled conditions.

- Reactions with Nucleophiles : Interaction with various nucleophiles to yield different derivatives.

Comparison with Similar Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Methyl Chloroacetate | C3H5ClO2 | Simpler ester used extensively in synthesis. |

| Chloroacetate | C2H3ClO2 | Less reactive than this compound. |

| Ethyl Chloroacetate | C4H7ClO2 | Similar reactivity, used in analogous applications. |

This compound is unique due to its dual functionality, allowing for versatile reactivity not found in simpler analogs.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to interact with various biological systems, leading to the formation of diverse products through nucleophilic substitution reactions. The kinetics of these interactions can vary based on environmental factors such as solvent polarity and temperature.

Case Study: Antibacterial Activity

A study explored the antibacterial efficacy of this compound against several strains of bacteria, including both Gram-positive and Gram-negative species. The results demonstrated significant inhibition zones comparable to standard antibiotics.

- Tested Strains :

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antibacterial agent.

Cytotoxicity and Safety Profile

While this compound shows promising biological activity, its cytotoxic effects have also been investigated. The compound's cytotoxicity was assessed using various cancer cell lines, revealing a dose-dependent response:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30.98 |

| HCT116 | 22.7 |

| MCF-7 | 4.12 |

These findings indicate that while the compound possesses bioactive properties, it also exhibits cytotoxic effects that necessitate careful consideration in therapeutic applications.

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. These interactions may lead to disruption of cellular processes through mechanisms such as:

- Nucleophilic Attack : The electrophilic nature of the chloromethyl group allows it to react with nucleophiles within biological systems.

- Formation of Reactive Oxygen Species (ROS) : Some studies suggest that the compound may induce oxidative stress, contributing to its cytotoxic effects.

特性

IUPAC Name |

chloromethyl 2-chloroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O2/c4-1-3(6)7-2-5/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXOOYDUNWUMTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OCCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339271 | |

| Record name | Acetic acid, chloro-, chloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6135-23-5 | |

| Record name | Acetic acid, chloro-, chloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。